Thiocarbanilide

Übersicht

Beschreibung

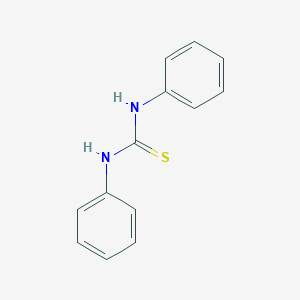

Thiocarbanilide, also known as N,N’-diphenylthiourea, is an organic chemical compound with the formula (C₆H₅NH)₂CS. This white solid is a derivative of thiourea and is known for its applications in various industrial processes. It is slightly soluble in water but very soluble in ethanol, diethyl ether, and chloroform .

Vorbereitungsmethoden

Thiocarbanilide is typically synthesized through the reaction of aniline and carbon disulfide. The process involves mixing aniline with carbon disulfide in the presence of a catalyst such as hydrogen peroxide. The reaction mixture is maintained at the boiling point of carbon disulfide using a water bath until the aniline is fully converted into this compound. The excess carbon disulfide is then distilled off, and the remaining this compound is filtered, washed, and dried .

Analyse Chemischer Reaktionen

Reactions with Electrophilic Reagents

Thiocarbanilide reacts with electrophilic agents to form phenyl isothiocyanate, a key intermediate in organic synthesis:

-

Phosphorus pentachloride (PCl₅) : Produces phenyl isothiocyanate via thiophilic attack, releasing HCl and POCl₃ .

-

Hydrochloric acid (HCl) : Generates phenyl isothiocyanate under reflux conditions .

-

Iodine (I₂) : Oxidizes the thiocarbonyl group, yielding phenyl isothiocyanate and HI .

Acid and Base-Mediated Decomposition

This compound undergoes decomposition in the presence of strong acids or bases:

-

Sulfuric acid (H₂SO₄) : Liberates hydrogen sulfide (H₂S) and forms diphenylurea .

-

Aqueous alkali (NaOH/KOH) : Hydrolyzes to aniline and carbon disulfide .

Key Reaction:

Note: H₂S emission poses toxicity risks (rat LD₅₀ = 50 mg/kg) .

Thermal Decomposition

Pyrolysis above 300°C produces hazardous gases:

-

Primary products : CO, CO₂, sulfur oxides (SOₓ), and nitrogen oxides (NOₓ) .

-

Mechanism : Radical-mediated cleavage of C–S and N–C bonds .

Thermal Stability Data:

| Property | Value | Source |

|---|---|---|

| Decomposition onset | 300°C | |

| Major gaseous products | CO, CO₂, SO₂, NO₂ |

Role in Vulcanization

This compound accelerates sulfur-based vulcanization of rubber by forming reactive intermediates that crosslink polymer chains . Its efficacy stems from:

-

Thiyl radical generation : Enhances sulfur incorporation into rubber matrices.

Reactivity with Oxidizing Agents

This compound is incompatible with strong oxidizers (e.g., HNO₃, KMnO₄):

-

Reaction with HNO₃ : Oxidizes the thiourea moiety to sulfonic acid derivatives .

-

Combustion hazard : Releases toxic SOₓ and NOₓ when burned .

Comparative Reactivity of Thiourea Derivatives

| Compound | Reaction with PCl₅ | H₂S Liberation (acid) | Thermal Stability |

|---|---|---|---|

| This compound | Phenyl isothiocyanate | Yes | Moderate |

| N-Methylthiourea | Methyl isothiocyanate | Yes | Low |

| N-Acyl thiourea | Acyl isothiocyanate | No | High |

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1.1 Dye Intermediates and Synthetic Resins

Thiocarbanilide serves as a crucial intermediate in the synthesis of dyes and synthetic resins. Its derivatives are utilized in producing vibrant colors for textiles and plastics, enhancing their aesthetic appeal and durability .

1.2 Rubber Vulcanization

this compound acts as an accelerator in the vulcanization process of rubber, improving the elasticity and strength of rubber products. This application is vital in manufacturing tires and various rubber goods, contributing to their performance and longevity .

1.3 Corrosion Inhibition

The compound has demonstrated effectiveness as a corrosion inhibitor for metals, particularly in acidic environments. This compound derivatives can form protective films on metal surfaces, reducing oxidation and degradation rates .

1.4 Antioxidant Properties

In organic materials, this compound exhibits antioxidant properties, helping to stabilize compounds against oxidative stress. This application is particularly relevant in food preservation and polymer stabilization .

Biological Applications

2.1 Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives against various pathogens, including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds range from 40 to 50 µg/mL, indicating their potential as alternatives or adjuncts to conventional antibiotics .

2.2 Anticancer Properties

this compound has been investigated for its anticancer effects, showing promise in inhibiting the growth of several cancer cell lines. It has been noted for its ability to reverse treatment resistance in certain cancer types, making it a candidate for further research in oncological therapies .

2.3 Antituberculosis Activity

this compound derivatives have shown significant activity against Mycobacterium tuberculosis, acting as inhibitors of mycolic acid synthesis, which is crucial for the bacterial cell wall integrity. This property positions them as potential candidates for developing new antitubercular agents .

Case Studies

3.1 Treatment of Leprosy

A study involving sixteen cases of leprosy treated with newly synthesized thiocarbanilides demonstrated promising results in managing this chronic disease. The compounds exhibited efficacy comparable to traditional treatments, suggesting their potential role in leprosy therapy .

3.2 Synthesis and Characterization of Organometallic Complexes

Research has focused on synthesizing organometallic complexes using thiocarbanilides, revealing enhanced biological activities when these complexes were tested against various pathogens. The coordination with transition metals like manganese has been shown to amplify the therapeutic effects of thiocarbanilides .

Summary Table of Applications

| Application Area | Specific Use | Remarks |

|---|---|---|

| Chemical | Dye intermediates | Essential for vibrant colors |

| Chemical | Synthetic resins | Enhances durability |

| Chemical | Rubber vulcanization | Improves elasticity |

| Chemical | Corrosion inhibition | Protects metal surfaces |

| Chemical | Antioxidant properties | Stabilizes organic materials |

| Biological | Antibacterial activity | Effective against several pathogens |

| Biological | Anticancer properties | Potential to reverse treatment resistance |

| Biological | Antituberculosis activity | Inhibits mycolic acid synthesis |

| Medical | Treatment of leprosy | Comparable efficacy to traditional drugs |

| Research | Organometallic complexes | Enhanced biological activities |

Wirkmechanismus

The mechanism by which thiocarbanilide exerts its effects, particularly as a corrosion inhibitor, involves its adsorption onto the metal surface. This adsorption blocks the diffusion of corrosive anions and suppresses the redox electrochemical processes responsible for corrosion . In biological systems, its mechanism of action may involve interactions with specific molecular targets, although detailed pathways are less well-documented.

Vergleich Mit ähnlichen Verbindungen

Thiocarbanilide is similar to other thiourea derivatives such as:

- N,N’-dimethylthiourea

- N,N’-diethylthiourea

- N-phenylthiourea

Compared to these compounds, this compound is unique due to its higher solubility in organic solvents and its specific applications as a vulcanization accelerator and corrosion inhibitor .

Biologische Aktivität

Thiocarbanilide, a compound belonging to the thiourea class, has garnered attention for its diverse biological activities. This article explores its antibacterial, antifungal, antitubercular, and other therapeutic potentials based on various research findings.

Chemical Structure and Properties

This compound (C7H8N2S) is characterized by the presence of a thiourea functional group. Its structural formula can be represented as:

This structure is crucial for its biological activity, particularly in interactions with microbial targets.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, which enhances its penetration and inhibits growth.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 25 µg/mL |

| Organotin(IV) Complexes | S. aureus | 10 µg/mL |

The above table summarizes the antibacterial efficacy of this compound and its derivatives against common pathogens. Notably, organotin(IV) complexes of this compound have shown enhanced activity compared to the parent compound .

Antifungal Activity

This compound also demonstrates antifungal properties. Studies have reported its effectiveness against fungi such as Candida albicans and Aspergillus flavus. The antifungal mechanism is similar to its antibacterial action, involving membrane disruption and inhibition of fungal growth.

Case Study: Antifungal Efficacy

In a comparative study, this compound was tested against standard antifungal agents. The results indicated that certain metal complexes derived from this compound exhibited superior antifungal activity compared to conventional treatments .

Antitubercular Activity

This compound derivatives have been investigated for their potential as antitubercular agents. Specifically, compounds derived from this compound have shown promise in inhibiting the synthesis of mycolic acids in Mycobacterium tuberculosis, a crucial target for tuberculosis treatment.

Table 2: Antitubercular Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Reference Drug Comparison |

|---|---|---|

| This compound Derivative A | 3.9 | Rifampicin |

| This compound Derivative B | 7.8 | Isoniazid |

The above data illustrates that certain derivatives of this compound possess potent antitubercular activity, making them candidates for further development in tuberculosis therapy .

Other Biological Activities

Beyond antibacterial and antifungal effects, this compound exhibits several other biological activities:

Eigenschaften

IUPAC Name |

1,3-diphenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSHMCFRCYZTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026139 | |

| Record name | Thiocarbanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiocarbanilide is a white to off-white powder. (NTP, 1992), Dry Powder, White to grey solid; [HSDB] White powder; [Alfa Aesar MSDS] | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiourea, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diphenylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992), BP: DECOMP | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIPHENYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992), ALMOST INSOL IN WATER; FREELY SOL IN ALC, ETHER, VERY SOL IN CHLOROFORM & OLIVE OIL | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIPHENYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.32 (NTP, 1992) - Denser than water; will sink, 1.32 | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIPHENYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000594 [mmHg] | |

| Record name | N,N'-Diphenylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALLINE LEAFLETS, GRAY POWDER, WHITE TO FAINT GRAY POWDER | |

CAS No. |

102-08-9 | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diphenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocarbanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocarbanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocarbanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOCARBANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YCB5VR86Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N'-DIPHENYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

309 °F (NTP, 1992), 154 °C | |

| Record name | THIOCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIPHENYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.